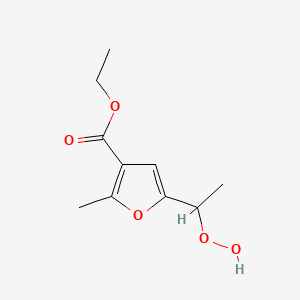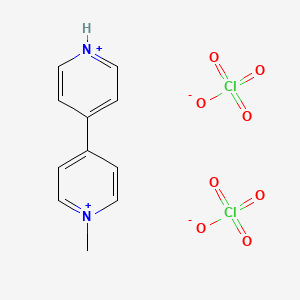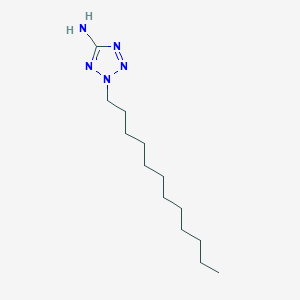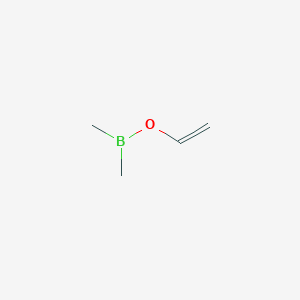
1,2-Dichlorocyclobut-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichlorocyclobut-1-ene is an organic compound with the molecular formula C4H4Cl2 It is a member of the cyclobutene family, characterized by a four-membered ring structure with two chlorine atoms attached to adjacent carbon atoms
Méthodes De Préparation
The synthesis of 1,2-Dichlorocyclobut-1-ene typically involves the chlorination of cyclobutene. One common method includes the reaction of cyclobutene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
1,2-Dichlorocyclobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclobutene derivatives.
Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihalogenated cyclobutanes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form cyclobutanediones or reduction to yield cyclobutanes.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dichlorocyclobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclobutene derivatives and polycyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for targeting specific molecular pathways in diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Dichlorocyclobut-1-ene and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their structure and function. These interactions can disrupt cellular processes, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
1,2-Dichlorocyclobut-1-ene can be compared with other similar compounds, such as:
1,2-Dibromocyclobut-1-ene: Similar in structure but with bromine atoms instead of chlorine. It exhibits different reactivity and physical properties due to the larger size and different electronegativity of bromine.
Cyclobutene: The parent compound without halogen substitution. It has different chemical reactivity and is less versatile in synthetic applications.
1,2-Dichlorocyclopent-1-ene: A five-membered ring analog with different ring strain and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of chlorine atoms, which confer distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
160977-30-0 |
|---|---|
Formule moléculaire |
C4H4Cl2 |
Poids moléculaire |
122.98 g/mol |
Nom IUPAC |
1,2-dichlorocyclobutene |
InChI |
InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-2H2 |
Clé InChI |
SCKHIBMTSKZHQF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
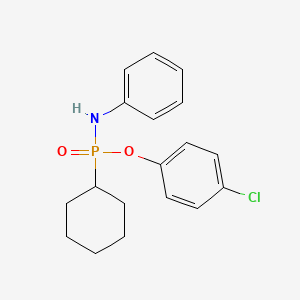
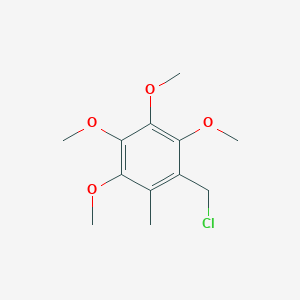
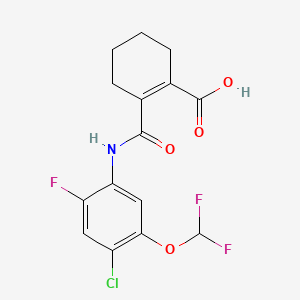
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)

